(4E, 11Z)-Sphingadienine-C18-1-phosphate
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Overview
Description
(4E, 11Z)-Sphingadienine-C18-1-phosphate is a sphingoid base derivative, characterized by its unique structure containing trans and cis double bonds at the 4th and 11th positions, respectively. This compound is a significant member of the sphingolipid family, which plays crucial roles in cellular processes such as signal transduction, cell recognition, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E, 11Z)-Sphingadienine-C18-1-phosphate typically involves the use of sphingoid bases as starting materials. The process includes several steps such as protection, functional group transformations, and deprotection. For instance, the synthesis might start with a sphingoid base like (4E, 11Z)-Sphingadiene, which undergoes phosphorylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4E, 11Z)-Sphingadienine-C18-1-phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could result in saturated sphingoid bases.
Scientific Research Applications
(4E, 11Z)-Sphingadienine-C18-1-phosphate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex sphingolipids.
Biology: It plays a role in studying cell signaling pathways and membrane dynamics.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Mechanism of Action
The mechanism of action of (4E, 11Z)-Sphingadienine-C18-1-phosphate involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism and influence cell fate decisions such as apoptosis and proliferation. The molecular targets include various kinases and phosphatases that regulate these pathways .
Comparison with Similar Compounds
Similar Compounds
(4E, 14Z)-Sphingadienine-C18: Another sphingoid base with a different double bond configuration.
Sphingosine: A simpler sphingoid base without the double bonds.
Ceramides: These are more complex sphingolipids that include a fatty acid chain.
Uniqueness
(4E, 11Z)-Sphingadienine-C18-1-phosphate is unique due to its specific double bond configuration, which imparts distinct biological activities compared to other sphingoid bases. This configuration can influence its interaction with cellular components and its role in signaling pathways .
Properties
Molecular Formula |
C21H34O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(2S,5R,10S,13S,14R,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15?,16?,17+,19-,20-,21-/m0/s1 |
InChI Key |
QCWCXSMWLJFBNM-UYDSBJJXSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H](CCC3C2CC[C@]4([C@@H]3CC[C@]4(C)O)C)CC1=O)C |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C |
Origin of Product |
United States |
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